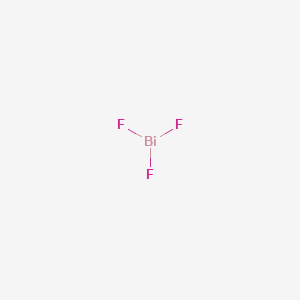

Bismuth fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth fluoride, also known as bismuth trifluoride, is a chemical compound with the formula BiF₃. It is composed of bismuth and fluoride ions, with bismuth in its +3 oxidation state. This compound appears as a gray-white powder and is insoluble in water . This compound is notable for its applications in various scientific fields due to its unique properties.

Wirkmechanismus

Target of Action

Bismuth fluoride, also known as Bismuth(III) fluoride, is a compound that primarily targets fluoride ions . It exhibits Lewis acidity, which allows it to interact with various proteins and enzymes, thereby affecting their function .

Mode of Action

The interaction of this compound with its targets involves the formation of a high-valent Bi(V) intermediate . This process results in the coupling of the individual F atom with the exocyclic aryl group . The increase of steric bulk increases rather than decreases the Lewis acidity .

Biochemical Pathways

Proteomic analysis of bismuth-containing drugs has revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (tca), were significantly inhibited upon treatment with bismuth-based drugs .

Result of Action

The result of this compound’s action is the formation of a new Bi-F-Bi structural motif, which shows a shallow potential energy surface with at least two local minima upon bending . This leads to changes in the function of targeted proteins and enzymes, potentially affecting various biological processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the size of NaBiF4 nanoparticles, a type of bismuth-based nanoparticle, can be easily tuned by changing the doping levels of Gd3+ ions . This suggests that the efficacy and stability of this compound could be affected by the presence of other ions or compounds in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bismuth fluoride can be synthesized through several methods:

- One common method involves reacting bismuth(III) oxide with hydrofluoric acid. The reaction proceeds as follows:

Reaction with Hydrofluoric Acid: Bi2O3+6HF→2BiF3+3H2O

Another method involves the direct reaction of bismuth with fluorine gas:Direct Fluorination: 2Bi+3F2→2BiF3

Industrial Production Methods: Industrial production of this compound typically involves the direct fluorination method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: Bismuth fluoride undergoes various chemical reactions, including:

- this compound can be oxidized to form bismuth pentafluoride:

Oxidation: 2BiF3+F2→2BiF5

Reduction: It can be reduced by strong reducing agents to form elemental bismuth.

Substitution: this compound can react with other halides to form mixed halides.

Common Reagents and Conditions:

Oxidation: Fluorine gas is commonly used as the oxidizing agent.

Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.

Substitution: Halide exchange reactions often involve reagents like chlorine or bromine.

Major Products:

Oxidation: Bismuth pentafluoride (BiF₅)

Reduction: Elemental bismuth

Substitution: Mixed halides such as bismuth chloride fluoride (BiClF₂)

Wissenschaftliche Forschungsanwendungen

Bismuth fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other bismuth compounds.

Biology and Medicine: Bismuth-based compounds, including this compound, are explored for their antimicrobial properties and potential use in treating infections.

Industry: this compound is used in the production of fluoride shuttle batteries due to its high theoretical specific capacity.

Vergleich Mit ähnlichen Verbindungen

Bismuth fluoride can be compared with other bismuth halides such as bismuth chloride (BiCl₃), bismuth bromide (BiBr₃), and bismuth iodide (BiI₃):

Bismuth Chloride: Similar to this compound, bismuth chloride is used in various chemical reactions and has applications in organic synthesis.

Bismuth Bromide: This compound is less commonly used but shares similar properties with this compound.

Bismuth Iodide: Bismuth iodide is used in the synthesis of other bismuth compounds and has applications in materials science.

Uniqueness of this compound: this compound is unique due to its high stability and specific applications in advanced battery technologies and luminescent materials .

Eigenschaften

CAS-Nummer |

7787-61-3 |

|---|---|

Molekularformel |

BiF3 |

Molekulargewicht |

265.97561 g/mol |

IUPAC-Name |

bismuth;trifluoride |

InChI |

InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

BRCWHGIUHLWZBK-UHFFFAOYSA-K |

SMILES |

F[Bi](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[Bi+3] |

Key on ui other cas no. |

7787-61-3 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.